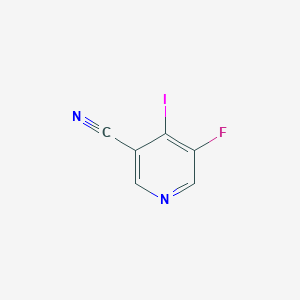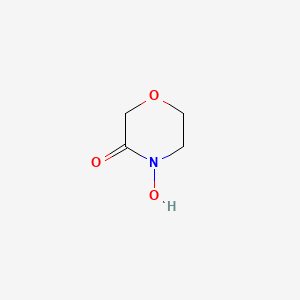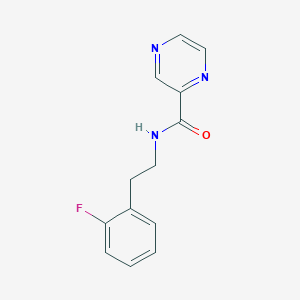
5-Fluoro-4-iodonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-iodonicotinonitrile is a chemical compound with the molecular formula C6H2FIN2. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are substituted with iodine and fluorine atoms, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the selective iodination and fluorination of nicotinonitrile using appropriate halogenating agents. For instance, the iodination can be achieved using iodine and a suitable oxidizing agent, while the fluorination can be carried out using Selectfluor® or other fluorinating reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted nicotinonitrile derivatives .
Applications De Recherche Scientifique
5-Fluoro-4-iodonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes with them, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-5-iodonicotinonitrile: A closely related compound with similar halogenation patterns.
2,6-Dichloro-5-fluoro-4-iodonicotinonitrile: Another derivative with additional chlorine substitutions.
Uniqueness
5-Fluoro-4-iodonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms in the pyridine ring enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H2FIN2 |
|---|---|
Poids moléculaire |
248.00 g/mol |
Nom IUPAC |
5-fluoro-4-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
Clé InChI |
VFWHOVCDFJAVPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)







![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
